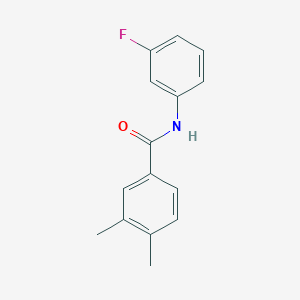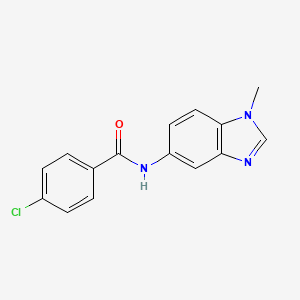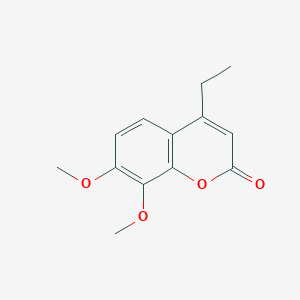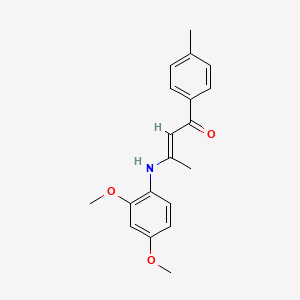
1-(4-bromophenyl)-2-(3,4-dimethylphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-2-(3,4-dimethylphenoxy)ethanone is an organic compound with the molecular formula C16H15BrO2 It is characterized by the presence of a bromophenyl group and a dimethylphenoxy group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-(3,4-dimethylphenoxy)ethanone typically involves the reaction of 4-bromobenzaldehyde with 3,4-dimethylphenol in the presence of a base, followed by oxidation to form the ethanone group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
化学反応の分析
1-(4-Bromophenyl)-2-(3,4-dimethylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products:
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-(4-Bromophenyl)-2-(3,4-dimethylphenoxy)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-bromophenyl)-2-(3,4-dimethylphenoxy)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and dimethylphenoxy groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways.
類似化合物との比較
1-(4-Bromophenyl)-2-(3,4-dimethylphenoxy)ethanone can be compared with similar compounds such as:
- 1-(4-Chlorophenyl)-2-(3,4-dimethylphenoxy)ethanone
- 1-(4-Fluorophenyl)-2-(3,4-dimethylphenoxy)ethanone
- 1-(4-Methylphenyl)-2-(3,4-dimethylphenoxy)ethanone
Uniqueness:
- The presence of the bromine atom in the bromophenyl group can significantly influence the compound’s reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
- The specific arrangement of the dimethylphenoxy group can also affect the compound’s physical and chemical properties, making it unique in its class.
These comparisons highlight the distinct characteristics and potential advantages of this compound in various applications.
特性
IUPAC Name |
1-(4-bromophenyl)-2-(3,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-11-3-8-15(9-12(11)2)19-10-16(18)13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVOHFKWXAEDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorobenzoyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5839496.png)

![N-benzyl-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5839519.png)

![7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-2-one](/img/structure/B5839523.png)

![2-(4-methylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5839530.png)
![1-(3-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5839537.png)

![N-[(4-chlorophenyl)methyl]-2-methoxyacetamide](/img/structure/B5839545.png)
![7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5839560.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-methylbutanamide](/img/structure/B5839571.png)
